molecular formula C19H24N4O3S2 B12357937 2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12357937
M. Wt: 420.6 g/mol
InChI Key: LJIMTKZWSJZCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the diazinane and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes a diazinan ring and thiazole moiety. Its molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S with a molecular weight of approximately 366.46 g/mol. The presence of sulfur and nitrogen heterocycles suggests potential reactivity and biological activity, making it suitable for further pharmacological investigations.

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The thiazole and diazinan components are known to enhance lipophilicity, facilitating better membrane permeability and interaction with bacterial targets. Preliminary studies suggest that this compound could inhibit the growth of various bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

2. Anticancer Potential

The compound's design is informed by the need for new anticancer agents. Similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have indicated that derivatives of thiazole can act as inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis. This suggests that 2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide may also exhibit anticancer activity through similar mechanisms.

3. Anti-inflammatory Properties

In silico studies have demonstrated that compounds with similar frameworks can serve as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. The docking studies suggest that this compound could potentially reduce inflammation, warranting further investigation into its therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have investigated compounds structurally related to this compound:

StudyFindings
Ahsan et al. (2013)Investigated dual antimicrobial and anticancer activities of oxadiazole derivatives targeting thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM .
MDPI Study (2021)Evaluated anti-inflammatory potential through molecular docking studies suggesting inhibition of 5-lipoxygenase .
ACS Omega (2023)Reported significant anticancer activity against various cancer cell lines with percent growth inhibitions exceeding 75% .

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: Known for their antimicrobial and antifungal activities.

    Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities.

    Quinoline derivatives: Known for their antimalarial and anticancer properties.

Uniqueness

2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N3O2SC_{13}H_{16}N_{3}O_{2}S with a molecular weight of approximately 284.35 g/mol. The structure includes a thiazole ring and a diazinan moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC₁₃H₁₆N₃O₂S
Molecular Weight284.35 g/mol
CAS Number332932-71-5

Antimicrobial Properties

Research has indicated that compounds similar to this diazinan derivative exhibit significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against pathogens.

Anticancer Activity

There is growing evidence supporting the anticancer potential of thiazole and diazinan derivatives. For instance, compounds with structural similarities have been reported to exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Some studies have suggested that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This could be particularly relevant in conditions characterized by chronic inflammation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The thiazole moiety may interact with enzymes involved in inflammatory pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication in cancer cells.
  • Receptor Modulation : Potential interaction with G protein-coupled receptors (GPCRs) may mediate various physiological responses.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results for compounds with similar structures .
  • Anticancer Research : In vitro assays demonstrated that thiazole derivatives could induce apoptosis in MCF-7 cells via caspase activation .
  • Inflammation Model : A murine model tested the anti-inflammatory effects of thiazole-based compounds, revealing significant reductions in edema and inflammatory markers following treatment .

Properties

Molecular Formula

C19H24N4O3S2

Molecular Weight

420.6 g/mol

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H24N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9,11,14,18,20H,4,10H2,1-3H3,(H,23,25)(H,21,22,24)

InChI Key

LJIMTKZWSJZCDT-UHFFFAOYSA-N

Canonical SMILES

CCC1C(NC(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.